4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS No.: 1167055-31-3
Cat. No.: VC3191451
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1167055-31-3 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O2/c1-6-3-7(2)9-8(10(13)14)4-11-12(9)5-6/h3-5H,1-2H3,(H,13,14) |
| Standard InChI Key | NMLXTSNTRKVGSX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN2C1=C(C=N2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=CN2C1=C(C=N2)C(=O)O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid features a fused bicyclic system comprising pyrazole and pyridine rings. The compound contains two methyl groups at positions 4 and 6 of the pyrazolo[1,5-a]pyridine core structure, along with a carboxylic acid functional group at position 3 . This arrangement contributes to its unique chemical properties and potential biological activity.
The molecular framework of this compound allows for various modifications, which can be explored for developing derivatives with enhanced properties . The presence of the carboxylic acid group provides a site for potential further functionalization through various reactions such as esterification, amidation, or reduction.
Physical and Chemical Properties
The compound exists as a solid at room temperature, which is typical for many heterocyclic compounds containing carboxylic acid groups . Due to the presence of the carboxylic acid moiety, it exhibits moderate solubility in polar solvents, facilitating its handling in laboratory settings and potential formulation in pharmaceutical applications .
The carboxylic acid functional group enhances the compound's acidity and reactivity, making it suitable for various chemical transformations . As with many heterocycles, it may participate in coordination chemistry, potentially interacting with metal ions to form complexes with unique properties .
Key Chemical Data
Table 1 presents the essential chemical and physical properties of 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Synthesis Methods
Related Synthetic Methodologies
Insights into potential synthetic routes can be gleaned from the synthesis of structurally related compounds. For instance, the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 3-amino-1H-pyrazolo-4-carbonitrile with 2,4-pentanedione at elevated temperatures (180°C), which yields the fused heterocyclic system . The nitrile functionality can then be hydrolyzed to a carboxylic acid using basic conditions, as demonstrated in the conversion to 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
A similar approach might be applicable for the synthesis of 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, potentially starting from appropriately substituted pyrazole and pyridine precursors. The synthesis would likely involve:
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Formation of the fused pyrazolo[1,5-a]pyridine ring system
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Introduction of methyl groups at positions 4 and 6
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Functionalization at position 3 to install the carboxylic acid group, possibly via a nitrile intermediate
This synthetic strategy would align with established methodologies for the preparation of related heterocyclic compounds .
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